molecular formula C11H18N2 B3349656 Cyclohexanecarbonitrile, 1-(1-pyrrolidinyl)- CAS No. 22912-25-0

Cyclohexanecarbonitrile, 1-(1-pyrrolidinyl)-

Cat. No.: B3349656
CAS No.: 22912-25-0
M. Wt: 178.27 g/mol
InChI Key: BFONNRLSLNCPJF-UHFFFAOYSA-N
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Description

However, the evidence predominantly covers 1-(1-piperidinyl)cyclohexanecarbonitrile (CAS 3867-15-0), a structurally related compound. This article will focus on the latter due to data availability.

1-(1-Piperidinyl)cyclohexanecarbonitrile is a nitrile-functionalized cyclohexane derivative with a piperidine substituent. Key characteristics include:

  • Molecular Formula: C₁₂H₂₀N₂ .
  • Molecular Weight: 192.3 g/mol .
  • Synonyms: PCC, Piperidinocyclohexanecarbonitrile, NSC 97072 .
  • Physical State: Crystalline solid with ≥95% purity .
  • Stability: Stable for ≥5 years at -20°C .
  • Applications: Primarily used in research settings, including organic synthesis and pharmaceutical intermediates .

Properties

IUPAC Name

1-pyrrolidin-1-ylcyclohexane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2/c12-10-11(6-2-1-3-7-11)13-8-4-5-9-13/h1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFONNRLSLNCPJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10177459
Record name Cyclohexanecarbonitrile, 1-(1-pyrrolidinyl)-
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Molecular Weight

178.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22912-25-0
Record name 1-Pyrrolidinocyclohexanecarbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022912250
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Record name Cyclohexanecarbonitrile, 1-(1-pyrrolidinyl)-
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96906
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Record name Cyclohexanecarbonitrile, 1-(1-pyrrolidinyl)-
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Record name 1-PYRROLIDINOCYCLOHEXANECARBONITRILE
Source FDA Global Substance Registration System (GSRS)
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Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanecarbonitrile, 1-(1-pyrrolidinyl)- can be synthesized through several methods. One common synthetic route involves the reaction of cyclohexanone with pyrrolidine in the presence of a cyanide source such as sodium cyanide or potassium cyanide. The reaction typically occurs under reflux conditions and requires a suitable solvent like ethanol or methanol .

Industrial Production Methods

In industrial settings, the production of cyclohexanecarbonitrile, 1-(1-pyrrolidinyl)- often involves large-scale reactions using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarbonitrile, 1-(1-pyrrolidinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanecarboxylic acid derivatives, while reduction can produce cyclohexylamines .

Scientific Research Applications

Medicinal Chemistry

Antidiabetic Activity
Recent studies have demonstrated that derivatives of cyclohexanecarbonitrile exhibit promising antidiabetic properties. For instance, certain analogues synthesized from this compound showed effective inhibition of Dipeptidyl Peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. In a study, compounds derived from cyclohexanecarbonitrile were evaluated for their DPP-4 inhibitory activity and were found to significantly reduce serum glucose levels in diabetic mice compared to the reference drug vildagliptin .

Binding Affinity Studies
Molecular docking studies have indicated that these compounds possess good binding affinity at the DPP-4 active site, suggesting their potential as therapeutic agents for type 2 diabetes management. The binding affinities of specific derivatives were quantitatively assessed, showing values that favor their use as effective inhibitors .

Organic Synthesis

Reactivity in Cross-Coupling Reactions
Cyclohexanecarbonitrile has been utilized as a model substrate in rhodium-catalyzed direct ortho-arylation reactions. This application highlights its role in synthesizing complex organic molecules through cross-coupling techniques involving arylboron reagents. Such methodologies are crucial for developing pharmaceuticals and agrochemicals .

Synthesis of Asymmetric Compounds
The compound has also been employed in synthesizing asymmetric C-magnesiated nitriles via Grignard reagent reactions. This approach allows for the formation of chiral centers, which are essential in pharmaceutical development due to their influence on biological activity and efficacy .

Industrial Applications

Chemical Manufacturing
The synthesis of cyclohexanecarbonitrile derivatives is integral to producing various chemical intermediates used in industrial applications. A patented process outlines the preparation of these compounds from carboxylic acids or esters through reaction with ammonia or amines, emphasizing their utility in large-scale chemical manufacturing processes .

Case Studies

Study Application Findings
DPP-4 Inhibition Study Antidiabetic ActivityCompounds 1b and 1c showed significant reduction in serum glucose levels compared to vildagliptin .
Ortho-Arylation Reaction Organic SynthesisDemonstrated effective coupling with arylboron reagents, facilitating complex molecule synthesis .
Grignard Reagent Application Asymmetric SynthesisEnabled the formation of C-magnesiated nitriles with high stereoselectivity .

Mechanism of Action

The mechanism by which cyclohexanecarbonitrile, 1-(1-pyrrolidinyl)- exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological responses. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS) Substituent Molecular Formula Molecular Weight (g/mol) Physical Properties Synthesis Yield (%) Key References
1-(1-Piperidinyl)cyclohexanecarbonitrile (3867-15-0) Piperidinyl C₁₂H₂₀N₂ 192.3 Crystalline solid, m.p. not reported Not specified
1-(Phenylamino)cyclohexanecarbonitrile (1d) Phenylamino C₁₃H₁₅N₃ 213.3 White solid, m.p. 74–76°C 75
1-(3-Fluorophenyl)cyclohexanecarbonitrile (214262-91-6) 3-Fluorophenyl C₁₃H₁₄FN 203.3 Density: 1.07 g/cm³ (estimate) Not specified
1-(3,6-Dihydro-1(2H)-pyridinyl)cyclohexanecarbonitrile (59397-48-7) Dihydropyridinyl C₁₂H₁₈N₂ 190.3 Not reported Not specified
1-(Pyrimidin-2-yl)cyclohexanecarbonitrile (1864525-12-1) Pyrimidinyl C₁₁H₁₃N₃ 187.2 Not reported Not specified

Key Findings:

Structural Diversity: Piperidinyl vs. Pyrrolidinyl: While the piperidinyl group (6-membered ring) is well-documented, the evidence lacks data on pyrrolidinyl (5-membered ring) analogs. Aromatic vs. Aliphatic Substituents: Phenylamino derivatives (e.g., 1d) introduce aromaticity, which may enhance UV activity or alter solubility compared to aliphatic piperidinyl groups .

Synthetic Yields: Phenylamino derivatives (1d, 1e, 1f) show yields of 75–84.5%, suggesting efficient synthesis routes for aromatic analogs . Data for the piperidinyl compound’s synthesis are unavailable.

Physical Stability: The piperidinyl compound demonstrates exceptional stability (≥5 years at -20°C), making it suitable for long-term storage in research .

Research Implications

  • Reactivity : The piperidinyl group’s electron-donating nature may enhance nucleophilic substitution reactions compared to electron-withdrawing substituents like fluorophenyl .
  • Pharmacological Potential: Pyrido-benzimidazole derivatives (e.g., ) exhibit structural complexity that may favor biological activity, whereas the piperidinyl compound’s simpler structure is more suited to mechanistic studies .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-(1-pyrrolidinyl)cyclohexanecarbonitrile?

The compound is typically synthesized via nucleophilic substitution of a cyclohexanecarbonitrile derivative with pyrrolidine. Key steps include:

  • Reacting 1-chlorocyclohexanecarbonitrile (or analogous electrophiles) with pyrrolidine in an aprotic solvent (e.g., THF or DCM) under reflux.
  • Using a base (e.g., K₂CO₃ or Et₃N) to deprotonate the amine and drive the reaction.
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.
    Reaction progress is monitored by TLC or GC-MS. Side products, such as dimerized amines, are minimized by controlling stoichiometry and reaction time .

Q. How is the compound characterized using spectroscopic techniques?

A multi-technique approach ensures structural confirmation:

  • NMR :
    • ¹H NMR : Pyrrolidine protons appear as multiplets (δ 2.5–3.0 ppm), cyclohexane protons as complex splitting (δ 1.2–2.2 ppm), and the nitrile group as no direct proton signal.
    • ¹³C NMR : Nitrile carbon at ~120 ppm, pyrrolidine carbons at 45–50 ppm, and cyclohexane carbons at 20–35 ppm.
  • IR : Strong absorption band near 2240 cm⁻¹ (C≡N stretch).
  • GC-MS : Molecular ion peak at m/z 178 (C₁₁H₁₆N₂) with fragmentation patterns reflecting cyclohexane and pyrrolidine moieties .

Q. What safety precautions are critical when handling this compound?

  • Toxicity : Acute toxicity (oral, dermal, inhalation) is categorized as Category 4 (harmful). Use fume hoods and PPE (gloves, lab coat, goggles).
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent moisture absorption.
  • Spill Management : Absorb with inert material (sand, vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the stereochemistry of the pyrrolidine substituent influence the compound’s reactivity?

The pyrrolidine ring’s conformational flexibility affects nucleophilicity and steric hindrance:

  • Chair conformations in cyclohexane may orient pyrrolidine axial or equatorial, altering reaction pathways (e.g., with electrophiles).
  • Computational studies (DFT at B3LYP/6-31G* level) predict energy barriers for ring flipping. Experimental validation via VT-NMR (variable temperature) can resolve dynamic stereochemistry .

Q. What strategies resolve contradictory data in chromatographic purity assessments?

Discrepancies in HPLC/GC-MS purity often arise from:

  • Co-elution of isomers : Use chiral columns or derivatization (e.g., Mosher’s reagent) to separate enantiomers.
  • Degradation products : Conduct stability studies under varying pH, temperature, and light exposure.
  • Validation : Cross-check with orthogonal methods (e.g., NMR integration vs. LC-MS peak area) .

Q. How is computational modeling applied to predict the compound’s physicochemical properties?

  • Solubility : Predicted via COSMO-RS using solvent descriptors (e.g., logP calculated as ~1.8).
  • pKa : Estimated at ~3.5 (nitrile group) using MarvinSketch or ACD/Percepta.
  • Conformational analysis : Molecular dynamics simulations (AMBER/GAFF force field) model interactions in biological matrices .

Methodological Guidance for Contradictory Findings

Q. How to address inconsistencies in reported biological activity?

  • Assay Variability : Standardize protocols (e.g., cell lines, incubation times).
  • Metabolite Interference : Use isotopically labeled analogs (¹⁴C/³H) to track degradation.
  • Dose-Response Curves : Validate with orthogonal assays (e.g., fluorescence vs. luminescence) .

Natural Product Research

Q. What protocols isolate 1-(1-pyrrolidinyl)cyclohexanecarbonitrile from natural sources?

  • Extraction : Supercritical CO₂ or methanol/chloroform from seaweed (Hypnea spp.).
  • Purification : Fractional crystallization or preparative HPLC (C18 column, acetonitrile/water).
  • Identification : Match retention times (GC-MS) and spectral data with synthetic standards .

Advanced Synthetic Challenges

Q. How to optimize regioselectivity in derivatives of this compound?

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc on pyrrolidine) to steer functionalization.
  • Metal Catalysis : Pd-catalyzed cross-coupling (Suzuki/Miyaura) for aryl substitutions at the cyclohexane ring.
  • Kinetic Control : Low-temperature reactions favor less thermodynamically stable products .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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